molecular formula C5H4N2O3S2 B6597358 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione CAS No. 196820-84-5

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione

Cat. No.: B6597358
CAS No.: 196820-84-5
M. Wt: 204.2 g/mol
InChI Key: SAZDHKSHCJIJJJ-UHFFFAOYSA-N
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Description

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno ring fused to a thiadiazine ring, and three oxo groups. Its distinct chemical framework makes it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-e][1,2,4]thiadiazine derivatives with oxidizing agents to introduce the oxo groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering their conformation and function. These interactions are mediated by the compound’s unique chemical structure, which allows for specific and potent binding .

Comparison with Similar Compounds

Uniqueness: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is unique due to its specific arrangement of oxo groups and the fusion of the thieno and thiadiazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1,1-dioxo-4H-thieno[3,4-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S2/c8-5-6-3-1-11-2-4(3)12(9,10)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZDHKSHCJIJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571587
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196820-84-5
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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